2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with the molecular formula C25H23ClN2O3. This compound is known for its unique structural features, which include a chromene core, a benzyloxy group, and a chlorophenyl group. It is used in various scientific research applications due to its potential biological activities and chemical properties .
Preparation Methods
The synthesis of 2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile and subsequent cyclization. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include:
- 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(3,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(2,6-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C25H23ClN2O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-amino-4-(5-chloro-2-phenylmethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C25H23ClN2O3/c1-25(2)11-19(29)23-21(12-25)31-24(28)18(13-27)22(23)17-10-16(26)8-9-20(17)30-14-15-6-4-3-5-7-15/h3-10,22H,11-12,14,28H2,1-2H3 |
InChI Key |
GPAFORNSAQHKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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